![molecular formula C21H16N2O4S B2574297 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide CAS No. 868376-40-3](/img/structure/B2574297.png)
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
Synthesis Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS. They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors .
Molecular Structure Analysis
The molecular structure of thiazoles is considered to have resonating structures. Some resonating assemblies are similarly possible with the involvement of d-orbitals of sulfur . The thiazole nucleus is part of the vitamin B (thiamine) structure .
Chemical Reactions Analysis
Thiazoles show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiazoles are quite interesting. Free thiazole is a light-yellow liquid with an odor similar to pyridine .
Scientific Research Applications
Chemosensors for Cyanide Anions
Compounds structurally similar to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide have been studied for their potential use as chemosensors. For instance, coumarin benzothiazole derivatives have shown the ability to recognize cyanide anions through Michael addition reaction, exhibiting observable color changes and fluorescence quenching, making them potential candidates for anion sensing applications (Wang et al., 2015).
Antimicrobial Activity
Various derivatives of the core structure have been synthesized and evaluated for antimicrobial activity. A study showed that certain synthesized compounds exhibited significant antibacterial and antifungal activities, highlighting the potential of these derivatives in developing new antimicrobial agents (Raval, Naik, & Desai, 2012).
Potential Ligands for Adenosine Receptors
New series of chromone–thiazole hybrids, structurally related to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide, have been designed as potential ligands for human adenosine receptors. These compounds offer promising applications in the development of therapeutics targeting adenosine receptors (Cagide, Borges, Gomes, & Low, 2015).
Crystal Structure Studies
Studies focused on the crystal structures of compounds similar to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide provide valuable insights into their molecular geometry and conformation. This information is crucial for understanding ligand-receptor interactions and the design of new drugs (Reis, Gaspar, Borges, Gomes, & Low, 2013).
Mechanism of Action
properties
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-3-11-23-19-16(26-2)9-6-10-18(19)28-21(23)22-20(25)17-12-14(24)13-7-4-5-8-15(13)27-17/h3-10,12H,1,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRJDLSEPKNKJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide |
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